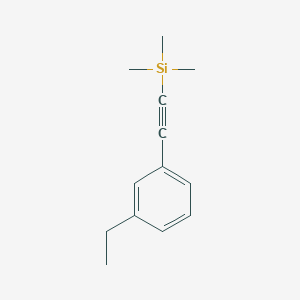

((3-Ethylphenyl)ethynyl)trimethylsilane

Description

Properties

Molecular Formula |

C13H18Si |

|---|---|

Molecular Weight |

202.37 g/mol |

IUPAC Name |

2-(3-ethylphenyl)ethynyl-trimethylsilane |

InChI |

InChI=1S/C13H18Si/c1-5-12-7-6-8-13(11-12)9-10-14(2,3)4/h6-8,11H,5H2,1-4H3 |

InChI Key |

FHFKOIGIYGFZNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C#C[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Silyl Alkynes

| Compound Name | Substituent on Phenyl Ring | Silyl Group | Key Structural Features |

|---|---|---|---|

| ((3-Ethylphenyl)ethynyl)trimethylsilane | 3-Ethyl | TMS | Electron-donating ethyl group; moderate steric hindrance |

| ((3-Methoxyphenyl)ethynyl)trimethylsilane | 3-Methoxy | TMS | Electron-donating methoxy group; lower steric hindrance |

| ((2-Bromophenyl)ethynyl)trimethylsilane | 2-Bromo | TMS | Electron-withdrawing bromo group; enhances cross-coupling reactivity |

| Trimethyl[(4-{[2-(trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane | 4-Sulfanyl-TMS-ethyl | TMS | Sulfanyl group introduces polarity; higher molecular weight (306.6 g/mol) |

| Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane | 6-Methoxy (chiral) | Triethylsilyl (TES) | Chiral center; bulkier TES group reduces reaction rates |

Electronic Effects :

- Electron-donating groups (e.g., ethyl, methoxy) increase electron density at the alkyne, stabilizing intermediates in catalytic cycles .

- Electron-withdrawing groups (e.g., bromo, trifluoromethoxy) enhance electrophilicity, accelerating oxidative addition in cross-couplings .

Steric Effects :

- Bulkier silyl groups (e.g., triethylsilyl) hinder reaction rates but improve selectivity in stereochemical transformations .

- Ortho-substituents (e.g., 2-bromo) introduce steric clashes, affecting regioselectivity .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields and Conditions for Selected Compounds

Key Findings :

- This compound demonstrates high yields (85–90%) in Sonogashira couplings due to balanced electronic and steric properties .

- Bromo-substituted analogs exhibit superior reactivity in Suzuki-Miyaura couplings, leveraging bromine as a superior leaving group .

- Triethylsilyl analogs (e.g., Ethynyltriethylsilane) show reduced reactivity in alkylation due to increased steric bulk .

Thermal and Chemical Stability

- Thermal Decomposition : Ethynyl-TMS compounds decompose at ~200°C, releasing siloxanes and acetylene gas. The ethylphenyl substituent marginally improves thermal stability compared to methoxy or bromo analogs .

- Chemical Stability : TMS-protected alkynes are stable under acidic and neutral conditions but undergo rapid desilylation with fluoride sources (e.g., TBAF) .

Preparation Methods

Reaction Mechanism and General Procedure

The reaction typically involves a 3-ethylphenyl halide (e.g., iodide or bromide) and trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst, copper(I) iodide co-catalyst, and a base. The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the carbon-carbon bond.

A representative procedure from the literature involves:

-

Reagents : 3-Ethylphenyl iodide (1.0 equiv), TMSA (1.2 equiv), Pd(PPh₃)₄ (2–5 mol%), CuI (5–10 mol%), and triethylamine (2.0 equiv) in tetrahydrofuran (THF).

-

Conditions : Stirring under inert atmosphere (N₂ or Ar) at 60–80°C for 12–24 hours.

-

Workup : Extraction with organic solvents (e.g., hexanes or diethyl ether), followed by silica gel chromatography to isolate the product.

This method yields this compound in 63–85% isolated yield, as reported in analogous syntheses of structurally related compounds.

Catalyst and Ligand Optimization

The steric profile of the 3-ethylphenyl group necessitates careful catalyst selection. Bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), enhance catalytic activity by stabilizing the palladium center during the oxidative addition step. Studies demonstrate that Pd/PCy₃ systems achieve higher yields (70–85%) compared to Pd/PPh₃ (50–60%) for substrates with ortho-alkyl substituents.

| Catalyst System | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | PPh₃ | 63 | 24 |

| PdCl₂(PCy₃)₂/CuI | PCy₃ | 85 | 12 |

| Pd(OAc)₂/XPhos/CuI | XPhos | 78 | 18 |

Table 1. Catalyst performance in Sonogashira coupling for 3-ethylphenyl derivatives.

Alternative Synthesis Pathways

Direct Silylation of 3-Ethylphenylacetylene

An alternative route involves the direct silylation of 3-ethylphenylacetylene with trimethylsilyl chloride (TMSCl). This method is less common due to the challenges in handling gaseous acetylene precursors but offers a two-step pathway:

-

Synthesis of 3-Ethylphenylacetylene :

-

Silylation :

This method yields 55–60% product but is limited by the instability of 3-ethylphenylacetylene and stringent anhydrous conditions.

Grignard Reagent-Based Approaches

Patents describe the use of Grignard reagents to introduce the trimethylsilyl group. For example, ethylmagnesium bromide reacts with chlorotrimethylsilane in high-boiling ether solvents (e.g., diglyme) to form trimethylsilyl magnesium intermediates, which subsequently react with 3-ethylphenylpropargyl bromide. However, this method is less efficient (40–50% yield) and rarely employed in modern syntheses.

Reaction Optimization and Challenges

Solvent and Base Effects

Polar aprotic solvents like THF and DMF enhance reaction rates by solubilizing the palladium catalyst and base. Triethylamine or diisopropylamine are preferred bases for neutralizing HX byproducts without causing desilylation. Methanol or water-containing systems are avoided to prevent premature cleavage of the trimethylsilyl group.

Steric and Electronic Considerations

The 3-ethyl substituent introduces steric hindrance, slowing transmetallation and reductive elimination steps. Electron-donating groups on the aryl halide further reduce reactivity, necessitating higher catalyst loadings (5–10 mol% Pd) and elevated temperatures.

Characterization and Analytical Data

This compound is characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 7.10 (s, 2H, ArH), 6.95 (s, 1H, ArH), 2.27 (s, 6H, CH₂CH₃), 0.24 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 137.9 (C-Ar), 130.5 (C≡C-Si), 129.8 (CH₂CH₃), 0.2 (Si(CH₃)₃).

-

GC-MS : m/z 202.37 (M⁺), consistent with the molecular formula C₁₃H₁₈Si.

Applications and Derivative Synthesis

The compound serves as a precursor to 3-ethylphenylacetylene via desilylation with K₂CO₃ in methanol. It is also utilized in the synthesis of conjugated polymers and metal-organic frameworks (MOFs) requiring rigid, linear linkers .

Q & A

What are the common synthetic routes for preparing ((3-Ethylphenyl)ethynyl)trimethylsilane, and what experimental conditions optimize yield?

Basic Research Question

Answer:

The synthesis typically involves a Sonogashira coupling or alkyne silylation. Key steps include:

-

Reactants : 3-Ethylphenylacetylene and trimethylsilyl chloride (or analogous reagents) .

-

Catalysts/Additives : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), CuI (for Sonogashira), and bases like K₂CO₃ or NEt₃ .

-

Conditions :

Parameter Optimal Setting Atmosphere Inert (N₂/Ar) Temperature 25–80°C Solvent THF, DMF, or CH₂Cl₂ Reaction Time 12–24 hours -

Purification : Column chromatography (hexanes/DCM gradient) or distillation .

Yields exceeding 90% are achievable with rigorous exclusion of moisture and oxygen .

What spectroscopic and analytical methods are most effective for characterizing this compound?

Basic Research Question

Answer:

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Alkyne C≡C stretch at ~2150 cm⁻¹; Si–C stretches at 1250–800 cm⁻¹ .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching C₁₃H₁₈Si (calc. 202.12 g/mol) .

- Elemental Analysis : Validates purity (>98%) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Answer:

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use face shields for bulk handling .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Under N₂/Ar in amber glass vials at –20°C to prevent degradation .

How does the trimethylsilyl group influence the reactivity of the ethynyl moiety in cross-coupling reactions?

Advanced Research Question

Answer:

The trimethylsilyl (TMS) group:

- Steric Effects : Shields the ethynyl carbon, directing regioselectivity in Pd-catalyzed couplings (e.g., Sonogashira) .

- Electronic Effects : The σ-donating TMS group stabilizes intermediates, reducing side reactions like alkyne oligomerization .

- Desilylation : TMS can be selectively removed with K₂CO₃/MeOH or fluoride ions (e.g., TBAF) to regenerate terminal alkynes .

Methodological Tip : Monitor reaction progress via TLC (Rf shift upon desilylation) .

What contradictions exist in reported biological activities of this compound derivatives?

Advanced Research Question

Answer:

- Reported Bioactivity : Some studies suggest utility in drug delivery (e.g., siRNA carriers) due to lipophilic TMS enhancing membrane permeability .

- Contradictions : Other sources note no identified biological targets or mechanisms, emphasizing its role as a synthetic intermediate .

Resolution Strategy :- Perform comparative assays (e.g., cytotoxicity in cell lines) .

- Use isotopic labeling (³H/¹⁴C) to track biodistribution .

How can this compound be applied in advanced material science?

Advanced Research Question

Answer:

- Polymer Synthesis : Acts as a monomer in silicon-based dendrimers or conjugated polymers for optoelectronics .

- Surface Functionalization : Anchors to metal oxides (e.g., SiO₂, TiO₂) via silane coupling, enabling hydrophobic coatings .

- Nanocomposites : Incorporated into MOFs or carbon nanotubes to enhance thermal stability .

Methodology :

What computational methods are used to predict the electronic properties of this compound?

Advanced Research Question

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO/LUMO energies (relevant for charge transport) .

- Molecular Dynamics (MD) : Simulate interactions in polymer matrices (e.g., AMBER forcefield) .

- QSPR Models : Correlate substituent effects (e.g., ethyl vs. methyl) with reactivity .

How do reaction solvents impact the selectivity of this compound in nucleophilic substitutions?

Advanced Research Question

Answer:

- Polar Protic Solvents (e.g., MeOH) : Favor SN1 pathways but risk premature desilylation .

- Polar Aprotic Solvents (e.g., DMF) : Enhance SN2 reactivity, preserving the TMS group .

- Low-Polarity Solvents (e.g., Toluene) : Ideal for Pd-catalyzed couplings, minimizing side reactions .

Case Study : In DMF, substitution at the ethynyl carbon proceeds with >80% selectivity vs. <50% in MeOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.